molecular formula C9H18ClNO2 B1403971 Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride CAS No. 565456-74-8

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride

Cat. No.: B1403971
CAS No.: 565456-74-8
M. Wt: 207.7 g/mol
InChI Key: LRGQARIVHOMQBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is known for its unique structure, which includes a cyclobutyl ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride typically involves the reaction of ethyl cyanoacetate with cyclobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Intermediate : Ethyl 2-amino-3-cyclobutylpropanoate is being explored as a potential intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents.
  • Anticancer Research : Studies have indicated that this compound may inhibit the L-type amino acid transporter 1 (LAT1), which is involved in tumor growth by facilitating the transport of large neutral amino acids into cells. In vitro studies have shown significant inhibitory effects on various cancer cell lines, suggesting its potential as a therapeutic agent against cancer .

2. Biological Activity

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
  • Modulation of Biochemical Pathways : The interaction of the amino group with enzyme active sites can enhance binding affinity, leading to modulation of biochemical pathways that are crucial for cellular functions .

3. Materials Science

  • Development of New Materials : Ethyl 2-amino-3-cyclobutylpropanoate is utilized in the synthesis of novel materials due to its unique chemical properties. It serves as a building block for creating complex organic molecules that can be applied in various industrial processes .

Case Studies and Research Findings

In Vitro Studies : Research involving various cancer cell lines demonstrated that ethyl 2-amino-3-cyclobutylpropanoate significantly reduced cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent .

Pharmacokinetics : Animal model studies have shown favorable pharmacokinetic properties, including moderate oral bioavailability and a suitable half-life for therapeutic applications. These characteristics are essential for developing effective drug formulations .

Safety Profile : Preliminary toxicity assessments suggest that ethyl 2-amino-3-cyclobutylpropanoate exhibits low toxicity levels, making it a candidate for further development in drug formulation .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-amino-3-cyclobutylpropanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Imparts basicity and the ability to form hydrogen bonds.
  • Cyclobutyl Ring : Contributes to steric effects that may enhance binding affinity to biological targets.
  • Hydrochloride Salt Form : Improves solubility and stability, facilitating its use in various experimental conditions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can engage in hydrogen bonding with active sites on proteins, while the cyclobutyl ring influences the compound's spatial configuration, enhancing its binding properties. This interaction can modulate biochemical pathways, leading to various pharmacological effects.

In Vitro Studies

Recent studies have focused on the compound's binding affinity and inhibitory effects on certain enzymes:

  • Enzyme Inhibition : this compound has shown potential as an inhibitor of key metabolic enzymes. For instance, it was tested against human 11β-HSD1, a target for metabolic disorders. Preliminary results indicated significant inhibitory potency (IC50 values in the low micromolar range) .
  • Binding Affinity : The compound's structural modifications were found to significantly influence its binding affinity to various receptors. Studies indicated that alterations in the cyclobutyl ring or amino group could enhance or diminish biological activity .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Neurological Disorders : Research has suggested that compounds similar to this compound may have implications in treating neurological conditions due to their ability to modulate neurotransmitter systems .
  • Metabolic Diseases : The compound's action on metabolic pathways positions it as a candidate for developing treatments for obesity and diabetes .

Comparative Analysis

To understand the biological activity of this compound in context, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundAmino group, cyclobutyl ringEnzyme inhibition, potential neuroactivity
Ethyl 3-amino-3-cyclobutylpropanoate hydrochlorideSimilar structure but different position of amino groupModerate enzyme inhibition
Other derivativesVarious substitutions on cyclobutyl or amino groupsVariable potency depending on structure

Future Directions

Ongoing research aims to further elucidate the mechanisms by which this compound exerts its effects. Key areas of focus include:

  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • In Vivo Studies : Evaluating therapeutic efficacy in animal models for various diseases.
  • Structural Optimization : Modifying the compound's structure to enhance potency and reduce side effects.

Properties

IUPAC Name

ethyl 2-amino-3-cyclobutylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)6-7-4-3-5-7;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGQARIVHOMQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.